4-Bromo-2-methoxy-5-sulfamoylbenzoic acid
Overview
Description
4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8BrNO5S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid typically involves the following steps:
Methoxylation: The methoxy group can be introduced by reacting the brominated benzoic acid with methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Sulfamoylation: The sulfamoyl group is introduced by reacting the methoxylated compound with sulfamoyl chloride (SO2Cl2) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using bromine and a suitable catalyst in a controlled environment.
Methoxylation: Conducted in large reactors with methanol and a base.
Sulfamoylation: Using sulfamoyl chloride in the presence of a base, ensuring proper handling and disposal of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the sulfamoyl group can undergo reduction to form different derivatives.
Hydrolysis: The ester bond in the methoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (NH3) or thiols (RSH) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced sulfamoyl derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
4-Bromo-2-methoxy-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.
2-Methoxy-5-sulfamoylbenzoic acid:
4-Bromo-5-sulfamoylbenzoic acid: Lacks the methoxy group, altering its chemical properties and reactivity.
Uniqueness
4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups (bromine, methoxy, and sulfamoyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-methoxy-5-sulfamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMUHUHXQQFRTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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